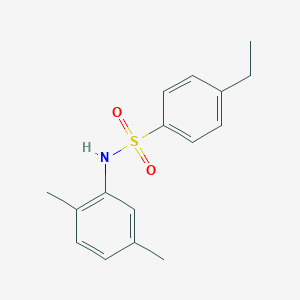

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide, also known as DEBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DEBS is a structurally diverse compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide binds to the active site of carbonic anhydrase, inhibiting its activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is essential for acid-base balance and ion transport in the body. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide disrupts these processes, leading to a decrease in pH and an increase in the concentration of carbon dioxide in the body.

Biochemical and physiological effects:

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide decreases the pH and increases the concentration of carbon dioxide in the blood, leading to respiratory acidosis. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has several advantages as a tool compound for scientific research. It is a structurally diverse compound that can be easily synthesized and modified to produce novel compounds with potential biological activity. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide is also relatively stable and can be stored for long periods of time. However, N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has several limitations. It is a potent inhibitor of carbonic anhydrase, which may limit its use in some experiments. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide also has a relatively short half-life in vivo, which may limit its use in animal studies.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide. One area of research is the development of novel sulfonamide compounds based on the structure of N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide. These compounds may have potential therapeutic applications in the treatment of diseases such as cancer and inflammation. Another area of research is the study of the role of carbonic anhydrase in various biological processes. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide may be a useful tool for studying the role of carbonic anhydrase in these processes. Finally, the development of new methods for synthesizing and modifying N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide may lead to the discovery of novel compounds with potential biological activity.

Synthesemethoden

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide can be synthesized by the reaction of 2,5-dimethylphenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been extensively used in scientific research as a tool compound. It has been used as a pharmacological probe to study the role of sulfonamide compounds in various biological processes. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance and ion transport in the body. N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide has also been used as a substrate for the synthesis of novel sulfonamide compounds with potential biological activity.

Eigenschaften

Molekularformel |

C16H19NO2S |

|---|---|

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-4-14-7-9-15(10-8-14)20(18,19)17-16-11-12(2)5-6-13(16)3/h5-11,17H,4H2,1-3H3 |

InChI-Schlüssel |

LVJVHQWAALLYPH-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |

Kanonische SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)

![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)

![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)

![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)

![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)

![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)

![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)

![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)